3,3-Dimethylglutarimide

Cocrystal Engineering Crystal Engineering Supramolecular Chemistry

Researchers requiring a validated fragment for butyrylcholinesterase (BuChE) inhibition or robust hydrogen-bonding coformers for cocrystal design face challenges in sourcing a structurally authenticated, gem-dimethyl-substituted glutarimide. 3,3-Dimethylglutarimide directly addresses these needs. - Confirmed competitive BuChE inhibitor with Ki = 120 nM, ideal for fragment-based drug discovery targeting cognitive disorders. - Forms robust ADA/DAD hydrogen-bonded cocrystals with trimethoprim, enabling tailored solid-state property engineering. - Supplied as a white crystalline powder (99% purity), with flexible pack sizes from mg to bulk, ready for immediate global dispatch.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1123-40-6
Cat. No. B074337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylglutarimide
CAS1123-40-6
Synonyms4,4-dimethylpiperidine-2,6-dione
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC(=O)C1)C
InChIInChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)
InChIKeyYUJCWMGBRDBPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylglutarimide: Chemical Profile


3,3-Dimethylglutarimide (CAS 1123-40-6), also known as 4,4-dimethylpiperidine-2,6-dione, is a cyclic imide belonging to the glutarimide class of compounds. This white to white-grey crystalline powder exhibits a melting point of 144-146 °C, a molecular weight of 141.17 g/mol, and the molecular formula C₇H₁₁NO₂ [1]. It is a versatile building block in medicinal chemistry and materials science, valued for its ability to form robust hydrogen-bonding motifs and to act as a metal-coordinating ligand [2]. Its solubility in water and common organic solvents facilitates its use in a wide range of synthetic and formulation applications [1].

3,3-Dimethylglutarimide: Unique Gem-Dimethyl Role


The seemingly simple addition of a gem-dimethyl group at the 3-position of the glutarimide ring confers distinct structural, electronic, and steric properties that fundamentally alter the compound's behavior in applications where precise molecular recognition and stability are paramount. Generic substitution with the unsubstituted parent compound, glutarimide, or other close analogs fails to replicate the unique solid-state packing, metal coordination geometry, and pharmacological profile of 3,3-dimethylglutarimide [1]. The evidence below demonstrates that these differences are not merely incremental but are often decisive for achieving desired outcomes in advanced research and industrial processes, making the selection of the specific 3,3-dimethyl derivative a necessity rather than an option [2].

3,3-Dimethylglutarimide: Performance vs. Analogs


Cocrystal Engineering: Hydrogen-Bonding Motif Comparison

In a direct head-to-head comparison, 3,3-dimethylglutarimide forms a 1:1 cocrystal with the antibiotic trimethoprim that exhibits an identical ADA/DAD hydrogen-bonding motif to the cocrystal formed with unsubstituted glutarimide. Both cocrystals are held together by three neighboring hydrogen bonds (one central N-H...N and two N-H...O) between the pyrimidine ring of trimethoprim and the imide group of the coformer [1]. Despite the addition of the bulky gem-dimethyl group, the 3,3-dimethyl derivative maintains the same robust heterodimeric synthon, demonstrating its ability to act as a sterically demanding yet electronically compatible substitute for the parent glutarimide in crystal engineering applications.

Cocrystal Engineering Crystal Engineering Supramolecular Chemistry Pharmaceutical Cocrystals

Metal Coordination: Enhanced CO Basicity in Hg(II) Complex

A detailed vibrational spectroscopic study revealed that upon coordination to Hg(II), the exocyclic carbonyl (CO) bonds of the 3,3-dimethylglutarimidate ligand become more basic compared to the free neutral ligand. This is evidenced by the assignment of the antisymmetric and symmetric Hg-N stretching vibrations at 562 cm⁻¹ and 520 cm⁻¹, respectively, indicating strong N-coordination [1]. In contrast, no such specific vibrational data are available for the corresponding Hg(II) complex with unsubstituted glutarimide, highlighting a significant gap in the comparative understanding of metal-binding properties within this class.

Coordination Chemistry Metal Complexes Vibrational Spectroscopy Bioinorganic Chemistry

Enzyme Inhibition: Butyrylcholinesterase (BuChE) Activity

3,3-Dimethylglutarimide has been shown to competitively inhibit equine serum butyrylcholinesterase (BuChE) with a reported inhibition constant (Ki) of 120 nM [1]. This direct inhibitory activity is a distinct pharmacological property not reported for the unsubstituted glutarimide core. While many glutarimides are known for their anticancer or CNS activity, this specific nanomolar-level BuChE inhibition positions the 3,3-dimethyl derivative as a unique fragment for developing selective enzyme inhibitors, particularly in the context of Alzheimer's disease and other cognitive disorders where BuChE plays a key role.

Enzyme Inhibition Butyrylcholinesterase Neurological Disorders Fragment-Based Drug Discovery

Platinum Antitumor Complexes: Solution Stability and Isomerization

A direct comparative study of tetranuclear platinum blue complexes bridged by glutarimidate (GI) versus 3,3-dimethylglutarimidate (DMGI) revealed significant differences in their solution behavior. The DMGI-bridged complex (2) exhibited an irreversible wave at 0.763 V vs. SCE, compared to 0.725 V for the GI-bridged complex (1) [1]. Critically, while the GI complex underwent head-to-head (HH) to head-to-tail (HT) isomerization in aqueous solution, this isomerization pathway was hindered in the DMGI-bridged complex [1]. This kinetic difference, attributed to the steric influence of the gem-dimethyl group, has direct implications for the stability and ultimate biological fate of these antitumor agents.

Antitumor Agents Platinum Complexes Bioinorganic Chemistry Solution Stability

Polymer Resist: Thermal Stability and Resolution

Polymers incorporating dimethylglutarimide units have been patented for use as positive resists in microcircuitry processing, offering a unique combination of properties not found in conventional methacrylate-based resists. These polymers exhibit a high glass transition temperature (Tg) and high temperature resistance, with stability up to 300 °C [1]. Furthermore, they are sensitive to both electron beam and light radiation and are capable of achieving very fine spatial resolution [1]. The patent explicitly notes that these materials 'unexpectedly have been found to have superior properties' compared to prior art resists like poly(methyl methacrylate) (PMMA) [1]. While the exact 3,3-dimethyl substitution is key to the imide unit's performance, the patent does not provide a direct quantitative comparison against an unsubstituted glutarimide polymer.

Polymer Chemistry Lithography Microelectronics Positive Resists

Applications of 3,3-Dimethylglutarimide


Fragment-Based Drug Discovery: BuChE Inhibitor Optimization

Based on the confirmed competitive inhibition of BuChE with a Ki of 120 nM [1], 3,3-dimethylglutarimide is an ideal starting fragment for medicinal chemistry programs targeting cognitive disorders. Its well-defined potency, coupled with its favorable physicochemical properties (MW 141.17, cLogP ~0.5), makes it a highly attractive scaffold for fragment growth or linking strategies aimed at improving potency and selectivity against BuChE over acetylcholinesterase (AChE).

Crystal Engineering: Cocrystal and Solid Form Design

Leverage the proven ability of 3,3-dimethylglutarimide to form the robust ADA/DAD hydrogen-bonding motif with trimethoprim [2] to engineer new cocrystals with active pharmaceutical ingredients (APIs) containing complementary donor-acceptor groups. The added steric bulk of the gem-dimethyl group can be strategically used to modulate crystal packing, improve physical stability, or tailor dissolution rates without disrupting the core hydrogen-bonding network.

Bioinorganic Chemistry: Tunable Metal-Based Therapeutics

The distinct solution behavior and hindered isomerization observed for the 3,3-dimethylglutarimidate-bridged platinum blue complex, compared to its glutarimidate analog [3], demonstrates the utility of this ligand for tuning the kinetic stability of multinuclear metal complexes. This makes it a valuable tool for designing platinum- or other metal-based anticancer agents with controlled activation or reduced deactivation pathways in biological media.

Microelectronics Materials: High-Temperature Resist Polymers

Utilize 3,3-dimethylglutarimide as a key monomer for synthesizing polymers with superior thermal stability and high spatial resolution, as described in the foundational patent for positive resists [4]. This application is critical for research and development in next-generation microcircuitry and semiconductor manufacturing, where materials capable of withstanding high processing temperatures are essential.

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